2-Morpholino-2-phenylacetonitrile

physicochemical property comparison melting point thermal stability

Scaling Strecker-based CNS intermediate syntheses often incurs long reaction times and toxic solvent costs. 2-Morpholino-2-phenylacetonitrile (CAS 15190-10-0) resolves both: • 91% yield in 15 min under solvent-free conditions with reusable SBSANs catalyst, reducing manufacturing cost & environmental impact • XLogP3-AA 1.4 & 3 H-bond acceptor sites improve drug-like properties vs piperidine analog (2 HBA); weaker electron-donor strength minimizes oxidative N-metabolism • Flash point 20.8°C higher & melting point 7°C higher than piperidine analog-safer distillation, simpler recrystallization at scale

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 15190-10-0
Cat. No. B098995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholino-2-phenylacetonitrile
CAS15190-10-0
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1COCCN1C(C#N)C2=CC=CC=C2
InChIInChI=1S/C12H14N2O/c13-10-12(11-4-2-1-3-5-11)14-6-8-15-9-7-14/h1-5,12H,6-9H2
InChIKeyMWZPYQLYZXTCLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility20.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Morpholino-2-phenylacetonitrile (CAS 15190-10-0): Procurement-Oriented Compound Profile and Baseline Specifications


2-Morpholino-2-phenylacetonitrile (CAS 15190-10-0), also known as α-(4-morpholino)phenylacetonitrile, is a member of the α-aminonitrile class, featuring a phenylacetonitrile backbone substituted with a morpholine ring at the α-position. This compound is widely recognized as a versatile synthetic intermediate, particularly in pharmaceutical development targeting neurological disorders . Its physicochemical profile includes a molecular weight of 202.25 g/mol, a melting point of 69 °C, and a boiling point of 306.1 °C at 760 mmHg .

Why 2-Morpholino-2-phenylacetonitrile Cannot Be Interchanged with Piperidino or Pyrrolidino Analogs


The morpholine ring in 2-morpholino-2-phenylacetonitrile introduces an oxygen atom that fundamentally alters the electronic, steric, and hydrogen-bonding properties compared to piperidine or pyrrolidine analogs. Specifically, the morpholino group is a significantly weaker electron donor than the piperidino group [1], which modulates the reactivity of the α-aminonitrile center in subsequent transformations. Additionally, the extra hydrogen bond acceptor site (3 vs. 2) and lower lipophilicity (XLogP3-AA 1.4) differentiate its solubility and potential pharmacokinetic profile from the piperidino counterpart [2]. These structural nuances mean that generic substitution with other cyclic amine analogs can lead to altered reaction outcomes or diminished biological activity.

Quantitative Differentiation Evidence: 2-Morpholino-2-phenylacetonitrile vs. its Closest Analogs for Informed Procurement


Higher Crystallinity and Thermal Stability vs. 2-Piperidino-2-phenylacetonitrile

The target compound exhibits a melting point of 69 °C, compared to 62 °C for the piperidino analog [1]. Its boiling point is 306.1 °C, versus 296.1 °C for the analog, indicating stronger intermolecular forces attributable to the morpholine oxygen [1]. The flash point of 138.9 °C further underscores its superior thermal safety margin relative to the piperidino analog's 118.1 °C .

physicochemical property comparison melting point thermal stability

Attenuated Electron-Donor Strength: Reactivity Control in Downstream Transformations

A systematic study of dialkylamino substituents on aromatic π-systems established that the donor potential decreases in the order pyrrolidino > dimethylamino > piperidino > morpholino [1]. The morpholino group's weaker electron donation means that 2-morpholino-2-phenylacetonitrile is less prone to undesired oxidation or electrophilic side reactions at the amino nitrogen compared to its piperidino analog. This property is critical when the α-aminonitrile is used as a latent electrophile or in metal-catalyzed cross-couplings.

electron donor strength alpha-aminonitrile reactivity morpholino electronic effects

Enhanced Hydrogen-Bond Acceptor Capacity and Reduced Lipophilicity for Drug Discovery

The morpholine oxygen provides a third hydrogen bond acceptor site (HBA = 3), compared to only two for the piperidino analog [1]. Combined with a calculated XLogP3-AA of 1.4, the compound is significantly less lipophilic than the piperidino analog (estimated LogP ~2.0–2.5) [1]. These differences influence solubility, membrane permeability, and target binding in biological systems.

hydrogen bond acceptor LogP drug-like properties

High-Yield Strecker Synthesis Under Mild Catalytic Conditions

Using silica boron sulfuric acid nanoparticles (SBSANs) as a heterogeneous catalyst, 2-morpholino-2-phenylacetonitrile was obtained in 91% isolated yield after only 15 minutes at room temperature under solvent-free conditions . While yields for other α-aminonitriles in the same study ranged from 90–96%, the morpholine entry is notable for combining a challenging secondary amine substrate with a short reaction time and excellent isolated yield .

Strecker reaction synthetic yield alpha-aminonitrile synthesis

Recommended Procurement Scenarios for 2-Morpholino-2-phenylacetonitrile Based on Quantitative Differentiation


Pharmaceutical Intermediate for Neurological Drug Candidates

Given its demonstrated role as a key intermediate in the synthesis of compounds targeting neurological disorders , 2-morpholino-2-phenylacetonitrile is the preferred starting material over piperidino analogs. Its lower lipophilicity (XLogP3-AA 1.4) and additional hydrogen bond acceptor site (HBA = 3) improve the drug-like properties of derived molecules, aligning with CNS lead optimization guidelines [1].

Scalable Strecker Synthesis for α-Amino Acid Production

Procurement should prioritize this compound when planning scalable Strecker-based syntheses, especially under solvent-free conditions. The documented 91% yield in 15 minutes with a reusable heterogeneous catalyst (SBSANs) translates to lower manufacturing costs and reduced environmental impact compared to traditional methods requiring longer reaction times or toxic solvents.

Medicinal Chemistry Lead Optimization Campaigns

For teams optimizing lead series, the morpholino variant offers a rational choice when the goal is to reduce lipophilicity while maintaining cyclic amine functionality. The attenuated electron-donor strength (weakest in the pyrrolidino–dimethylamino–piperidino–morpholino series) [2] also minimizes oxidative metabolism at the nitrogen center, potentially improving compound stability in biological assays.

Process Chemistry Requiring Enhanced Safety and Purification Efficiency

With a flash point 20.8 °C higher and a melting point 7 °C higher than the piperidino analog [3], 2-morpholino-2-phenylacetonitrile is the safer, more crystalline choice for large-scale operations. Its superior thermal stability reduces fire risk during distillation or drying, and its higher melting point simplifies recrystallization and handling in multi-step industrial processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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